马西替坦杂质 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

杂质分析和稳定性分析

马西替坦作为片剂时常常面临稳定性问题,因此需要一种可靠的方法来定量其杂质。Lakka、Kuppan 和 Rangasamy (2019) 开发了一种稳定性指示型高效液相色谱法用于此目的。该方法有效地分离了药物及其杂质,在水解和热条件等应力条件下尤其有用,表明马西替坦片剂对这些环境敏感。该方法符合国际协调会议指南,适用于制药行业进行分析和杂质测定 (Lakka, Kuppan, & Rangasamy, 2019)。

分析方法开发

在另一项研究中,Lakshmi 等人 (2016) 由于马西替坦关键杂质的共洗脱而面临挑战。他们采用质量源于设计 (QbD) 原则来开发一种高效且稳健的高效液相色谱法,该方法有效地分离了这些关键杂质。该研究强调了 QbD 在为药品开发更稳健的分析方法中的重要性,展示了分析马西替坦及其相关化合物的复杂性 (Lakshmi et al., 2016)。

相关物质的合成和表征

Jagtap、Toche 和 Mathad (2017) 在马西替坦工艺开发过程中发现了四种相关杂质并对其进行了合成。这些杂质通过高效液相色谱法检测,并通过各种光谱和色谱技术进行表征。该研究强调了彻底的杂质分析在确保药品纯度和安全中的重要性 (Jagtap, Toche, & Mathad, 2017)。

作用机制

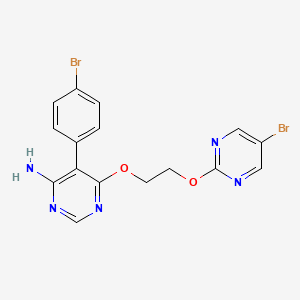

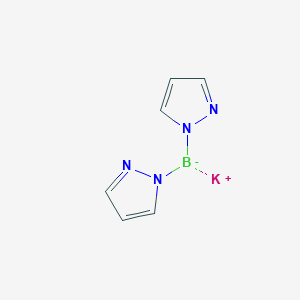

Target of Action

Macitentan Impurity 1, also known as 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine, primarily targets the endothelin A and B receptors (E A and E B) . These receptors are crucial in the regulation of vasoconstriction and vasodilation, and they play a significant role in the pathogenesis of diseases such as pulmonary arterial hypertension (PAH) .

Mode of Action

Macitentan Impurity 1 acts as an antagonist to the endothelin A and B receptors . By binding to these receptors, it blocks signaling from endothelin-1 and -2 . This action inhibits the effects mediated by these receptors, including the increase in cytosolic calcium .

Biochemical Pathways

The compound’s action affects the endothelin (ET)-1 pathway , one of the three main biological pathways implicated in the pathogenesis of PAH . Patients with pulmonary hypertension have increased levels of ET-1 in the plasma and pulmonary vascular endothelium . By antagonizing the endothelin receptors, Macitentan Impurity 1 helps to re-establish the equilibrium between vasoconstriction and vasodilation .

Pharmacokinetics

The pharmacokinetics of Macitentan Impurity 1 is characterized by an open one-compartment disposition model, with linear elimination . For a female patient with pulmonary arterial hypertension after oral administration at 10 mg, macitentan reaches a maximum concentration after 9 hours and, following daily dosing, reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Body weight, sex, race, renal impairment, health status, and formulation are statistically significant covariates on pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of Macitentan Impurity 1’s action include the inhibition of vasoconstriction and cell proliferation induced by endothelin-1 and -2 . This results in the reduction of pulmonary arterial pressure and vascular resistance, which are characteristic of PAH .

Action Environment

Environmental factors such as body weight, sex, race, renal impairment, health status, and formulation can influence the action, efficacy, and stability of Macitentan Impurity 1 . For instance, older age and higher level of baseline World Health Organization functional class were significantly associated with a higher adverse event occurrence . Younger age and shorter disease duration were significantly associated with positive final effectiveness .

生化分析

Biochemical Properties

Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists . They bind to the endothelin A and B receptors (E A and E B) and block signaling from endothelin-1 and -2 .

Cellular Effects

Macitentan Impurity 1, as part of Macitentan, has effects on various types of cells. Endothelin-1 (ET-1) acts on smooth muscle cells (causing vasoconstriction and proliferation), the endothelium (inducing proliferation and vasodilation), and fibroblasts (stimulating contraction, proliferation, and fibrosis) . The effects of ET-1 are mediated by ET A and ET B receptors .

Molecular Mechanism

The molecular mechanism of action of Macitentan Impurity 1 involves blocking the activation of endothelin receptors across a wide range of endothelin-1 concentrations . This results in a more complete block of endothelin-1 binding under conditions of elevated endothelin-1 levels .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Macitentan and its active metabolite, aprocitentan, have been studied in healthy adults and adult subjects with pulmonary arterial hypertension . Macitentan reached a maximum concentration after 9 hours and, following daily dosing, reached steady state after 3 days .

Metabolic Pathways

Macitentan is metabolized by the cytochrome P450 isoform CYP3A4 to its active metabolite ACT-132577 . Other metabolic pathways yield products without pharmacological activity .

Transport and Distribution

Macitentan and its active metabolite, aprocitentan, do not inhibit hepatic or renal transporters, including organic anion transporting polypeptide (OATP) 1B1 and OATP1B3, and hepatic or renal efflux pumps .

Subcellular Localization

The subcellular localization of Macitentan Impurity 1 is not explicitly known. Macitentan, the parent compound, is known to exhibit prolonged receptor binding and increased tissue distribution , suggesting that it may be widely distributed within cells

属性

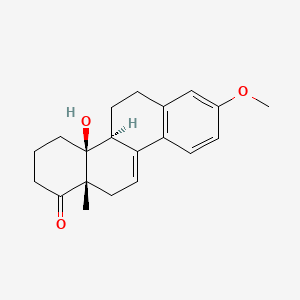

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPQTGGEXKQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-21-8 |

Source

|

| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)